Ethyl 2-amino-2-(3-chlorophenyl)butanoate

Description

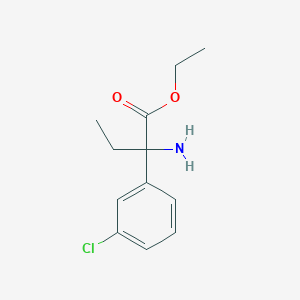

Ethyl 2-amino-2-(3-chlorophenyl)butanoate is an ester derivative featuring a butanoate backbone with an amino group and a 3-chlorophenyl substituent both attached to the second carbon of the ester chain.

Properties

IUPAC Name |

ethyl 2-amino-2-(3-chlorophenyl)butanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO2/c1-3-12(14,11(15)16-4-2)9-6-5-7-10(13)8-9/h5-8H,3-4,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTVUTXRKSDYDLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC(=CC=C1)Cl)(C(=O)OCC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves nucleophilic substitution or condensation reactions starting from ethyl bromoacetate and 3-chloroaniline or related precursors. The key steps are:

- Formation of the amino acid ester backbone via reaction of ethyl bromoacetate with an amino group source.

- Introduction of the 3-chlorophenyl group either through direct substitution or by using 3-chloroaniline as a nucleophile.

The reaction is generally conducted in an organic solvent such as ethanol, under controlled temperature conditions to optimize yield and purity.

Detailed Reaction Conditions

- Starting Materials: Ethyl bromoacetate and 3-chloroaniline.

- Solvent: Ethanol or other suitable organic solvents.

- Temperature: Ambient to reflux temperatures depending on the reaction step.

- Reaction Type: Nucleophilic substitution to attach the amino group adjacent to the ester.

- Purification: Recrystallization or chromatographic methods to isolate the pure compound.

Industrial scale synthesis may utilize continuous flow reactors to enhance reaction efficiency and product yield, with subsequent purification steps ensuring high purity of the final product.

Alternative Synthetic Routes

While the direct nucleophilic substitution approach is common, analogues of this compound or related amino esters have been synthesized through multi-step processes involving:

- Chlorination of amino acid derivatives using reagents like bis(trichloromethyl)carbonate.

- Formation of intermediate cyclic compounds such as 4-ethyl-2,5-oxazolidinedione.

- Subsequent ammoniation and acidification steps to yield amino acid derivatives.

Although these methods are more common for related compounds like 2-aminobutyramide hydrochloride, the principles can be adapted for synthesizing this compound, especially when aiming for high yields and environmentally safer processes.

Data Table: Typical Reaction Parameters for Synthesis

| Parameter | Value/Condition | Notes |

|---|---|---|

| Starting materials | Ethyl bromoacetate, 3-chloroaniline | Equimolar or slight excess of amine |

| Solvent | Ethanol | Common organic solvent |

| Temperature | 25–80 °C | Room temperature to reflux |

| Reaction time | Several hours (4–8 h) | Depends on scale and conditions |

| Purification method | Recrystallization or chromatography | To achieve >98% purity |

| Yield | Typically 80–90% | Optimized by reaction conditions |

Research Findings and Analysis

- The amino group adjacent to the ester moiety in this compound confers reactivity that allows further derivatization, making it a versatile intermediate in drug synthesis.

- The presence of the 3-chlorophenyl group influences the compound's biological interactions, potentially enhancing binding affinity to target proteins via hydrophobic and halogen bonding interactions.

- Analytical characterization by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) confirms the molecular structure and purity of the synthesized compound.

- Industrial synthesis benefits from continuous flow techniques to improve yield and reduce waste, aligning with green chemistry principles.

- Alternative synthetic methods involving chlorination and cyclic intermediates offer routes with high yield and reduced environmental impact, though they are more complex and suited for related compounds.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-2-(3-chlorophenyl)butanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include ketones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 2-amino-2-(3-chlorophenyl)butanoate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.

Mechanism of Action

The mechanism of action of Ethyl 2-amino-2-(3-chlorophenyl)butanoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the chlorophenyl group can interact with hydrophobic regions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Ethyl 2-(4-amino-3-chlorophenyl)butanoate (CAS 31796-77-7)

- Structure: The amino and chloro groups are positioned on the phenyl ring (4-amino, 3-chloro) rather than the ester backbone.

- Molecular Formula: C₁₂H₁₆ClNO₂ (identical to the target compound).

- Molecular Weight : 241.71 g/mol.

- This positional variance may influence solubility and biological interactions .

Methyl (2S)-3,3-dimethyl-2-(2,2,2-trifluoroethylamino)butanoate (EP 4 374 877 A2)

- Structure: Features a trifluoroethylamino group and dimethyl substituents on the ester backbone.

- Synthesis: Prepared via amination of methyl (2S)-2-amino-3,3-dimethylbutanoate hydrochloride with trifluoroethylating agents under nitrogen, followed by C18 reverse-phase purification.

- Key Differences : The trifluoroethyl group introduces strong electron-withdrawing effects, enhancing metabolic stability but reducing lipophilicity compared to the 3-chlorophenyl group in the target compound .

Chlorophenyl-Containing Esters

Ethyl 2-(3-amino-4-chlorobenzyl)butanoate (CAS 1297549-34-8)

- Structure: A benzyl-linked 3-amino-4-chlorophenyl group attached to the butanoate chain.

- Key Differences : The benzyl spacer increases molecular flexibility and may reduce steric hindrance compared to the target compound’s direct phenyl attachment. Commercial availability (1 supplier) contrasts with the discontinued status of the target compound .

Ethyl (2R,3R)-3-chloro-2-hydroxy-4-phenylbutanoate

- Structure : Contains a hydroxyl group and chlorine on adjacent carbons of the ester chain.

- Molecular Weight : 242.70 g/mol.

- Key Differences: The hydroxyl group enhances polarity and hydrogen-bonding capacity, likely improving aqueous solubility relative to the target compound’s non-hydroxylated structure .

Methyl vs. Ethyl Esters

Methyl esters (e.g., compounds in ) generally exhibit faster hydrolysis rates due to smaller alkyl groups, whereas ethyl esters like the target compound may demonstrate prolonged metabolic stability. For instance, methyl esters in EP 4 374 877 A2 were synthesized under reflux conditions, whereas ethyl analogs might require adjusted reaction times or catalysts for optimal yields .

Physicochemical and Functional Property Analysis

Research Implications and Gaps

- Synthetic Routes : The target compound’s synthesis may involve condensation reactions similar to those in Heterocycles (2003), where aryl amines react with carbonyl-containing intermediates under acidic conditions .

- Biological Relevance : The 3-chlorophenyl group’s electron-withdrawing nature could enhance binding affinity in receptor-targeted applications, while the ethyl ester may improve pharmacokinetics over methyl analogs.

- Data Limitations : Absence of explicit melting/boiling points or spectral data for the target compound necessitates further experimental characterization.

Biological Activity

Ethyl 2-amino-2-(3-chlorophenyl)butanoate, also known as ethyl (3S)-3-amino-3-(2-chlorophenyl)propanoate, is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Amino Group : Facilitates hydrogen bonding with biological targets.

- Chlorophenyl Moiety : Engages in hydrophobic interactions, enhancing the compound's affinity for various receptors.

The molecular formula is C₁₁H₁₄ClN O₂, with a molecular weight of approximately 227.69 g/mol. Its structure allows for diverse interactions with biological molecules, influencing enzyme activity and receptor binding.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The amino group can form hydrogen bonds with active site residues of enzymes or receptors, while the chlorophenyl group contributes to hydrophobic interactions. These interactions can modulate the activity of target proteins, leading to various biological effects such as:

- Analgesic Effects : Similar compounds have shown potential in pain relief.

- Anti-inflammatory Properties : Research indicates that this compound may influence signaling pathways relevant to inflammation.

Pharmacological Studies

-

Enzyme Interaction Studies :

- This compound has been studied for its interaction with enzymes involved in metabolic pathways. The amino group enhances binding affinity, potentially influencing enzyme kinetics.

-

Receptor Binding Assays :

- In vitro studies have demonstrated that this compound can bind to various receptors, modulating their activity and affecting downstream signaling pathways relevant to pain and inflammation .

Case Studies

A recent study investigated the analgesic properties of this compound in animal models. The results indicated a significant reduction in pain response compared to control groups, suggesting its potential as a therapeutic agent for pain management .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes key characteristics:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Amino group, chlorophenyl moiety | Analgesic, anti-inflammatory |

| Tert-butyl 2-amino-2-(3-chlorophenyl)butanoate | Similar structural features | Enzyme-substrate interaction studies |

| Methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate | Hydroxyl group addition | Antiproliferative activity |

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for optimizing the yield and purity of Ethyl 2-amino-2-(3-chlorophenyl)butanoate?

- Methodological Answer : The synthesis typically involves multi-step organic reactions, including nucleophilic substitution and esterification. Key optimization steps include:

- Catalyst Selection : Use of palladium catalysts for coupling reactions to introduce the 3-chlorophenyl group .

- Reaction Conditions : Temperature control (e.g., 60–80°C for amidation steps) and inert atmosphere (N₂/Ar) to prevent oxidation of the amino group .

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) or recrystallization from ethanol to achieve >95% purity .

- Data Insight : Pilot studies report yields of 60–75% under optimized conditions, with deviations often linked to incomplete deprotection of the amino group .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : A combination of techniques ensures structural confirmation:

- NMR Spectroscopy : ¹H NMR (δ 1.2–1.4 ppm for ethyl ester protons; δ 6.8–7.4 ppm for aromatic protons) and ¹³C NMR (δ 170–175 ppm for carbonyl groups) .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]+ at m/z 256.08 for C₁₂H₁₅ClNO₂) .

- IR Spectroscopy : Peaks at 3300 cm⁻¹ (N-H stretch) and 1720 cm⁻¹ (ester C=O) .

Q. How does the steric and electronic environment of the 3-chlorophenyl group influence the compound’s reactivity?

- Methodological Answer : The electron-withdrawing chlorine atom at the meta position enhances electrophilic substitution resistance but facilitates nucleophilic attacks on the ester moiety.

- Steric Effects : Bulkier substituents on the phenyl ring reduce reaction rates in SN² mechanisms (e.g., bromine vs. chlorine analogs) .

- Electronic Effects : Hammett substituent constants (σₘ = +0.37 for Cl) correlate with reaction kinetics in hydrolysis studies .

Advanced Research Questions

Q. What experimental approaches resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies in antimicrobial or enzyme inhibition assays often arise from:

- Assay Variability : Standardize protocols (e.g., MIC testing using CLSI guidelines) and include positive controls (e.g., ciprofloxacin for antibacterial assays) .

- Structural Confirmation : Verify batch purity via HPLC (>98%) to rule out degradation products .

- Computational Validation : MD simulations to assess binding stability with target proteins (e.g., dihydrofolate reductase) .

- Case Study : A 2024 study found that impurities >2% reduced antifungal activity by 40%, highlighting purity’s role in data reproducibility .

Q. How can researchers design analogs of this compound to enhance target selectivity?

- Methodological Answer : Rational design strategies include:

- Bioisosteric Replacement : Substitute chlorine with trifluoromethyl (-CF₃) to improve lipophilicity and blood-brain barrier penetration .

- Side-Chain Modification : Introduce diethylphosphoryl groups to mimic natural substrates of kinase enzymes .

- SAR Analysis : Compare IC₅₀ values of analogs (e.g., 3-bromo-4-methoxy derivatives show 3x higher activity against S. aureus) .

Q. What mechanistic insights explain the compound’s dual role as both an enzyme inhibitor and substrate?

- Methodological Answer : Kinetic and structural studies reveal:

- Competitive Inhibition : The amino group binds to catalytic sites (e.g., acetylcholinesterase’s peripheral anionic site), while the ester moiety undergoes hydrolysis .

- pH-Dependent Reactivity : At physiological pH (7.4), the compound acts as a substrate for esterases; at acidic pH (<5), it stabilizes as an inhibitor .

- Crystallography Data : X-ray structures show hydrogen bonding between the 3-chlorophenyl group and Tyr residues in target enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.